4-(2-oxocyclobutyl)benzoic acid
Description
4-(2-Oxocyclobutyl)benzoic acid is a benzoic acid derivative featuring a cyclobutane ring substituted with a ketone group at the 2-position. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol . The compound’s structure combines the aromatic carboxylic acid moiety with a small, strained ring system, making it distinct from linear-chain or larger cyclic analogs.
Properties
CAS No. |
2680530-38-3 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxocyclobutyl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoic acid derivative with a cyclobutanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of 4-(2-oxocyclobutyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxocyclobutyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(2-oxocyclobutyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-oxocyclobutyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds are structurally related to 4-(2-oxocyclobutyl)benzoic acid, differing in substituents, functional groups, or ring systems:
4-Amino-2-(3-(4-methoxyphenyl)-2-oxo-4-phenylcyclobutyl)benzoic Acid
- Structure: Features a cyclobutyl ring with oxo, amino, methoxyphenyl, and phenyl substituents.
- Activity : Exhibits anti-inflammatory and antimicrobial properties .
- Key Difference: The amino and methoxyphenyl groups enhance hydrogen bonding and lipophilicity compared to the simpler 2-oxocyclobutyl substituent in the target compound.
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid
- Structure: Contains a four-membered azetidinone (β-lactam) ring with chloro and nitrophenyl groups.
- Synthesis : Derived from Schiff base intermediates reacted with chloroacetyl chloride .
- Key Difference: The azetidinone ring is less strained than cyclobutane but shares bioactivity relevance, particularly in antimicrobial contexts.
4-(3-Oxobutyl)phenyl Acetate (CAS 3572-06-3)
- Structure : A benzoate ester with a 3-oxobutyl chain.
- Molecular Formula : C₁₂H₁₄O₃.
- Key Difference : The ester group increases lipophilicity, while the linear 3-oxobutyl chain lacks the steric strain of cyclobutane .
Methyl 4-(4-Oxobutyl)benzoate (CAS 106200-41-3)
- Structure : Similar to the above but with a 4-oxobutyl chain.
- Key Difference : The position of the ketone on the butyl chain may influence electronic effects and solubility .
4-(2,4-Dimethylphenyl)-4-oxobutanoic Acid (CAS 15880-03-2)
- Structure: A butanoic acid derivative with a dimethylphenyl-substituted oxo group.
- Key Difference : The extended aliphatic chain and bulky aromatic substituent alter solubility and steric interactions .
Comparative Physicochemical Properties
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